1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
Brand Name: Vulcanchem
CAS No.: 2549027-43-0
VCID: VC11825897
InChI: InChI=1S/C16H22N4O/c1-16(2,3)13-11-20-14(17-13)8-7-12(18-20)15(21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3
SMILES: CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3
Molecular Formula: C16H22N4O
Molecular Weight: 286.37 g/mol

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine

CAS No.: 2549027-43-0

Cat. No.: VC11825897

Molecular Formula: C16H22N4O

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine - 2549027-43-0

Specification

CAS No. 2549027-43-0
Molecular Formula C16H22N4O
Molecular Weight 286.37 g/mol
IUPAC Name (2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C16H22N4O/c1-16(2,3)13-11-20-14(17-13)8-7-12(18-20)15(21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3
Standard InChI Key ZPFPAOGDCVGEMT-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3
Canonical SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Below is a generalized pathway:

  • Formation of Imidazo[1,2-b]pyridazine Core:

    • Starting from a pyridazine derivative, an imidazole ring is introduced through cyclization reactions involving appropriate precursors (e.g., amidines or nitriles).

  • tert-Butyl Substitution:

    • The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or related reagents under basic conditions.

  • Introduction of Piperidine Moiety:

    • The carbonyl group is introduced through acylation reactions (e.g., using acid chlorides or anhydrides), followed by coupling with piperidine using amide bond formation strategies.

  • Purification and Characterization:

    • The final compound is purified using chromatographic techniques and characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.

Potential Applications

Compounds containing imidazo[1,2-b]pyridazine scaffolds have shown promise in various pharmacological areas:

  • Anticancer Activity: Similar heterocycles have been reported to inhibit kinases and other enzymes involved in cancer progression.

  • Antiviral Properties: Some derivatives disrupt viral replication machinery by targeting protein-protein interactions.

  • CNS Activity: The piperidine moiety suggests potential for blood-brain barrier permeability, making it relevant for neurological disorders.

Mechanism of Action

While specific data for this compound is unavailable, general mechanisms include:

  • Binding to enzyme active sites or allosteric regions.

  • Modulating receptor activity through hydrogen bonding and hydrophobic interactions.

Research Findings

Although no direct studies on this specific compound were found in the search results, related compounds provide insights into its potential:

Study FocusKey Findings
Imidazo[1,2-b]pyridazine DerivativesKnown for kinase inhibition and anticancer properties .
Piperidine-linked HeterocyclesEnhance solubility and receptor binding affinity in drug candidates .
tert-Butyl SubstituentsImprove metabolic stability and bioavailability by reducing enzymatic degradation .

Challenges

  • Limited availability of direct research on this specific compound.

  • Potential toxicity or off-target effects due to the lipophilic tert-butyl group.

Future Research

  • In vitro Assays: Testing against cancer cell lines or microbial strains.

  • Molecular Docking Studies: Predicting binding affinity to biological targets.

  • ADMET Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity properties.

This detailed analysis highlights the structural features, synthesis pathways, and potential applications of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine. Further experimental studies are required to fully elucidate its pharmacological profile.

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